molecular formula C13H8ClF4N3O4S B1410590 2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetic acid CAS No. 1823183-16-9

2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetic acid

Cat. No. B1410590
M. Wt: 413.73 g/mol
InChI Key: LMBKKRKJFOBJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetic acid” is a fluorinated organic compound . It contains a trifluoromethyl group, which is an important subgroup of fluorinated compounds . The compound also contains a pyridine moiety, which is thought to contribute to its biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . One of the representative synthetic methods involves a cyclocondensation reaction starting from a compound derived from Vilsmeier salt . Ethyl 4,4,4-trifluoroacetoacetate can be condensed with this compound to yield the desired product .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a chloro group . It also contains a sulfonyl group attached to an acetic acid moiety .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the trifluoromethyl group can participate in various reactions, contributing to the compound’s biological activities .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 44–46 °C . Its InChI code is 1S/C8H5ClF3NO2/c9-5-1-4 (8 (10,11)12)3-13-6 (5)2-7 (14)15/h1,3H,2H2, (H,14,15) .

Scientific Research Applications

Metabolism and Excretion

The compound is involved in crucial metabolic and excretion pathways. The metabolism and excretion of a structurally related compound, MK-0524, were explored in humans. The study found that the compound was primarily eliminated via metabolism to an acyl glucuronic acid conjugate, followed by excretion into bile and eventually feces, emphasizing the compound's role in metabolic pathways (Karanam et al., 2007).

Susceptibility to DNA Damage

Research has investigated the impact of structurally similar compounds on DNA damage susceptibility. For instance, [4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio] acetic acid was found to increase susceptibility to hepatic DNA damage, suggesting that similar structures may have implications in genetic integrity and carcinogenesis (Hayashi et al., 1995).

Role in Inflammation and Pain Modulation

The compound's structural analogs have shown significant roles in modulating inflammation and pain. For instance, compounds like F 13640 and F 13714, which are structurally similar, showed profound analgesia in models of trigeminal neuropathic pain, indicating potential applications in pain management and the understanding of pain pathways (Deseure et al., 2002).

Hepatotoxicity Studies

Studies have also investigated the hepatotoxicological effects of structurally related compounds, providing insights into the compound's potential impact on liver health and its mechanisms of toxicity. For instance, research on 6:2 fluorotelomer sulfonic acid and 6:2 fluorotelomer carboxylic acid highlighted their hepatotoxicity and bioaccumulation potential, underlining the importance of understanding such compounds' environmental and health impacts (Sheng et al., 2017).

Novel Nitric Oxide Donor Anti-Inflammatory Agents

The synthesis of novel compounds, such as 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines, which are structurally akin, has been explored for their anti-inflammatory potential, indicating the compound's relevance in the development of new therapeutic agents (Chowdhury et al., 2008).

Safety And Hazards

The compound may cause skin and eye irritation, and it may be harmful if swallowed or inhaled . It is recommended to handle the compound with appropriate safety measures .

Future Directions

Trifluoromethylpyridine derivatives, such as this compound, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-6-methylpyrimidin-4-yl]sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF4N3O4S/c1-5-9(15)12(26(24,25)4-8(22)23)21-11(20-5)10-7(14)2-6(3-19-10)13(16,17)18/h2-3H,4H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBKKRKJFOBJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF4N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetic acid
Reactant of Route 3
2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetic acid
Reactant of Route 4
2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetic acid
Reactant of Route 5
2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetic acid
Reactant of Route 6
2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetic acid

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